molecular formula C16H14N2O4S B10876294 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl 4-methylbenzenesulfonate

2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl 4-methylbenzenesulfonate

Cat. No.: B10876294
M. Wt: 330.4 g/mol
InChI Key: OSRINYRCSGRANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a 1,2,4-oxadiazole ring and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like NaOH in a solvent such as DMSO . The resulting oxadiazole intermediate can then be reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzenesulfonate group, leading to a variety of reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxadiazole derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, oxadiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which is involved in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL 4-METHYL-1-BENZENESULFONATE is unique due to the combination of the oxadiazole ring and the benzenesulfonate group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that may not be present in other similar compounds.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H14N2O4S/c1-11-7-9-13(10-8-11)23(19,20)22-15-6-4-3-5-14(15)16-17-12(2)18-21-16/h3-10H,1-2H3

InChI Key

OSRINYRCSGRANT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NC(=NO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.